![molecular formula C12H20N4O2 B3730862 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B3730862.png)
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
描述
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The compound has shown promising results in preclinical studies for the treatment of various autoimmune diseases and cancers.
作用机制
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone involves the inhibition of the protein kinase BTK. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK results in the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been extensively studied. The compound has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, the compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potency and specificity for BTK inhibition. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further optimization of the compound to improve its potency and selectivity for BTK inhibition. Another direction is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases and certain types of cancers. Additionally, the compound could be used in combination with other therapies to improve treatment efficacy and reduce toxicity.
科学研究应用
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has also shown potential as a treatment for certain types of cancers such as lymphoma and leukemia.
属性
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-10(3-8-17)11(18)14-12(13-9)16-6-4-15(2)5-7-16/h17H,3-8H2,1-2H3,(H,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZNLOCGLGQXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。